3-Pyridinecarbonitrile, 2-[[2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl]thio]-6-methyl-
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Overview
Description
2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Optimization of reaction conditions, such as solvent recycling and catalyst reuse, is essential to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share a similar quinoline moiety and have been studied for their antileishmanial activity.
Quinolinyl-pyrazoles: These compounds also feature a quinoline ring and have shown various pharmacological activities.
Uniqueness
2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile is unique due to its specific combination of quinoline and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H17N3OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H17N3OS/c1-13-8-9-15(11-19)18(20-13)23-12-17(22)21-10-4-6-14-5-2-3-7-16(14)21/h2-3,5,7-9H,4,6,10,12H2,1H3 |
InChI Key |
MKNVATZOMIMDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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